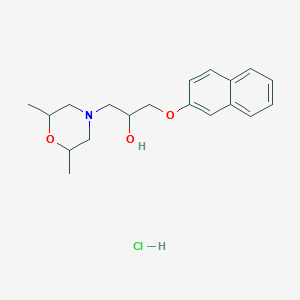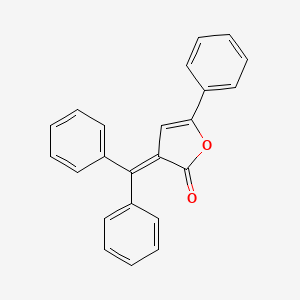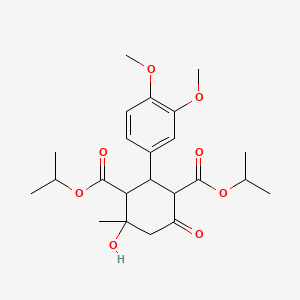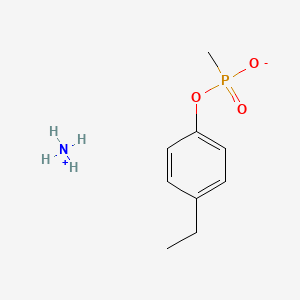![molecular formula C15H13N3O3S3 B5110144 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide binds irreversibly to BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks downstream signaling pathways, leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the proliferation and survival of B-cells, induce apoptosis, and inhibit the activation of downstream signaling pathways. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation is the potential for off-target effects, which may result in toxicity or adverse effects. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Orientations Futures
There are several potential future directions for the development and use of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide. One direction is the evaluation of this compound in combination with other targeted therapies or chemotherapy agents, to enhance its anti-tumor activity and overcome resistance. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or multiple myeloma. Additionally, the development of biomarkers to predict response to this compound and monitor treatment efficacy may improve patient selection and clinical outcomes.
Méthodes De Synthèse
The synthesis of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials used in the synthesis are commercially available and the process is scalable. The detailed synthesis method has been described in a patent filed by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has been shown to overcome resistance to other BTK inhibitors. This compound has also been evaluated in combination with other targeted therapies and chemotherapy agents, showing synergistic effects.
Propriétés
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S3/c19-14(10-12-2-1-8-22-12)17-11-3-5-13(6-4-11)24(20,21)18-15-16-7-9-23-15/h1-9H,10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODBJTUHECDVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)
![2-chloro-5-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5110093.png)

![9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5110111.png)
![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)



![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)